molecular formula C11H17ClN4O2 B1424821 4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220027-05-3

4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No. B1424821
M. Wt: 272.73 g/mol
InChI Key: RBEHXIZJYQBSTH-UHFFFAOYSA-N
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Description

“4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1220027-05-3. It has a molecular weight of 272.73 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N4O2.ClH/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10;/h12H,1-7H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.73 . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Chemical and Pharmacological Interests in Morpholine Derivatives

Morpholine derivatives, including those related to 4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride, have garnered interest for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. Recent scientific explorations have emphasized the significance of morpholine and its analogues in designing novel molecules with potent pharmacophoric activities. Such studies support ongoing research into the design and synthesis of novel morpholine derivatives, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Asif & Imran, 2019).

Heterocyclic Chemistry and Kinase Inhibition

Heterocyclic compounds, particularly those featuring pyrazolo[3,4-b]pyridine scaffolds, have been pivotal in the development of kinase inhibitors. These scaffolds have demonstrated versatility through multiple binding modes with kinases, suggesting the potential of compounds like 4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride in therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold, attributed for its ability to bind to the hinge region of kinases, has been the focus of many patents and research studies, underscoring its importance in the design of kinase inhibitors for various therapeutic targets (Wenglowsky, 2013).

Safety And Hazards

The compound is labeled as an irritant according to the safety information available .

Future Directions

The compound and its related compounds have potential in the treatment of several pathologies and are suitable as antiarrhythmic active ingredients, for the treatment and prophylaxis of atrial arrhythmias . This suggests potential future directions in medical and pharmaceutical research.

properties

IUPAC Name

morpholin-4-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.ClH/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10;/h12H,1-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEHXIZJYQBSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
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4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride

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